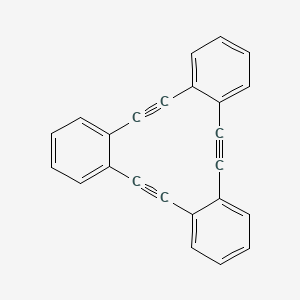

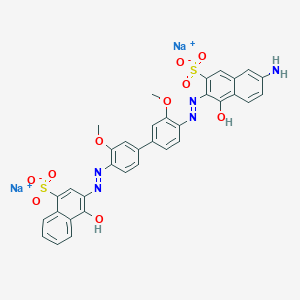

![molecular formula C19H16ClFN3NaO5S B13384437 sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384437.png)

sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . Flucloxacillin sodium is known for its stability against beta-lactamase enzymes produced by certain bacteria, making it effective against penicillinase-producing Staphylococcus aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flucloxacillin sodium involves several steps. The process begins with the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride. This acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin . The final step involves converting flucloxacillin into its sodium salt form by reacting it with sodium iso-octoate .

Industrial Production Methods

Industrial production of flucloxacillin sodium follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Flucloxacillin sodium undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for flucloxacillin sodium due to its stable beta-lactam ring structure.

Substitution: Flucloxacillin sodium can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes.

Substitution: Requires nucleophiles and appropriate reaction conditions, such as controlled temperature and pH.

Major Products Formed

The major products formed from these reactions include various degradation products, which are often inactive and less effective as antibiotics .

Scientific Research Applications

Flucloxacillin sodium has a wide range of scientific research applications:

Mechanism of Action

Flucloxacillin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity . This inhibition leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Flucloxacillin sodium is similar to other beta-lactam antibiotics, such as cloxacillin and dicloxacillin . it has unique properties that make it particularly effective against penicillinase-producing bacteria .

Similar Compounds

Cloxacillin: Another beta-lactam antibiotic with similar activity but slightly different pharmacokinetics.

Dicloxacillin: Similar to flucloxacillin in terms of antibacterial spectrum and resistance to beta-lactamase.

Oxacillin: Used primarily in the United States, with similar activity against penicillinase-producing bacteria.

Flucloxacillin sodium’s unique stability against beta-lactamase and its effectiveness in treating a variety of infections make it a valuable antibiotic in both clinical and research settings.

Properties

IUPAC Name |

sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEANHMVDHZOPB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN3NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)

![6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B13384365.png)

![6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine](/img/structure/B13384370.png)

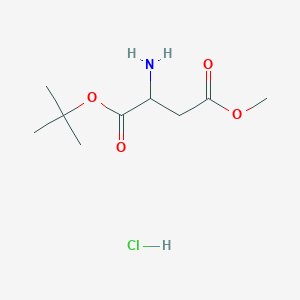

![tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13384379.png)

![N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)

![tert-butyl N-[(E)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13384396.png)

![27-Methyl-14-propan-2-yl-18-aza-8-azoniapentacyclo[13.12.0.02,12.03,8.019,24]heptacosa-1,3,5,7,12,14,19,21,23,25-decaene](/img/structure/B13384397.png)

![1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal](/img/structure/B13384419.png)